(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CFI-400945 is a selective oral inhibitor of polo-like kinase 4 (PLK4), a serine/threonine kinase that regulates centriole duplication. Polo-like kinase 4 is aberrantly expressed in various malignancies, including acute myeloid leukemia and myelodysplastic syndromes . The compound has shown potent antineoplastic activity in preclinical studies and is currently being investigated in clinical trials for its efficacy in treating hematological malignancies and solid tumors .
Preparation Methods
The preparation of CFI-400945 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions, including the formation of key intermediates and their subsequent functionalization. The industrial production methods for CFI-400945 involve optimizing these synthetic routes to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may not be publicly disclosed .
Chemical Reactions Analysis
CFI-400945 undergoes various chemical reactions, primarily focusing on its interaction with biological targets. The compound is known to inhibit polo-like kinase 4, leading to the disruption of mitosis and induction of apoptosis in cancer cells . Common reagents and conditions used in these reactions include the use of solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired chemical transformations. The major products formed from these reactions are typically the result of the inhibition of polo-like kinase 4 and subsequent cellular effects .
Scientific Research Applications
CFI-400945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, the compound is used as a tool to study the role of polo-like kinase 4 in cellular processes. In biology, it is utilized to investigate the mechanisms of centriole duplication and mitotic regulation. In medicine, CFI-400945 is being explored as a potential therapeutic agent for treating various cancers, including acute myeloid leukemia, myelodysplastic syndromes, and solid tumors . The compound’s ability to selectively inhibit polo-like kinase 4 makes it a valuable candidate for targeted cancer therapy .
Mechanism of Action
The mechanism of action of CFI-400945 involves the selective inhibition of polo-like kinase 4. Polo-like kinase 4 is a key regulator of centriole duplication, and its inhibition by CFI-400945 leads to the disruption of mitosis and induction of apoptosis in cancer cells . The molecular targets and pathways involved include the inhibition of centriole duplication, leading to mitotic defects and cell death. This mechanism is particularly effective in cancer cells that overexpress polo-like kinase 4, making CFI-400945 a promising therapeutic agent for targeted cancer therapy .
Comparison with Similar Compounds
CFI-400945 is unique in its selective inhibition of polo-like kinase 4, distinguishing it from other similar compounds. Some similar compounds include ORIC-613 and RP-1664, which also target polo-like kinase 4 but may differ in their selectivity and potency . CFI-400945’s high selectivity and potent antineoplastic activity make it a valuable candidate for cancer therapy, particularly in cases where polo-like kinase 4 is overexpressed .
Properties
IUPAC Name |
(2'S,3R)-2'-[3-[(E)-2-[4-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/b12-8+/t20-,21+,28-,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DADASRPKWOGKCU-FVTQAUBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC2=CC=C(C=C2)/C=C/C3=NNC4=C3C=CC(=C4)[C@@H]5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1338806-73-7 |
Source
|
Record name | CFI-400945 free base | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1338806737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocifisertib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL1UD860AA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.